BenchChemオンラインストアへようこそ!

PF-06952229

Kinase selectivity Off-target profiling TGFβ signaling

PF-06952229 (MDV6058) is the only TGFβR1/ALK5 inhibitor optimized via rational drug design to eliminate the cardiac valvulopathy and arteriopathy that halted earlier candidates such as galunisertib. It delivers potent pSMAD2 inhibition (≥60% in vivo) without primary tumor effect, significantly reduces metastatic burden (p=0.0005 in 4T1 model), and reverses IL-2 suppression in T cells (EC50 11.59 nM unbound). An intermittent dosing schedule and clean selectivity (>416-fold over ALK2) ensure translational relevance, including a Phase I combination cohort with enzalutamide in mCRPC. Choose PF-06952229 for long-term oncology studies where cardiac safety and pharmacodynamic reliability are non-negotiable.

Molecular Formula C23H24ClFN4O3
Molecular Weight 458.9 g/mol
CAS No. 1801333-55-0
Cat. No. B2762056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06952229
CAS1801333-55-0
Molecular FormulaC23H24ClFN4O3
Molecular Weight458.9 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(C=C1NC2=C(C=NC=C2)C(=O)NC(CO)CO)C3=C(C=CC(=C3)Cl)F
InChIInChI=1S/C23H24ClFN4O3/c1-13(2)17-10-27-21(16-7-14(24)3-4-19(16)25)8-22(17)29-20-5-6-26-9-18(20)23(32)28-15(11-30)12-31/h3-10,13,15,30-31H,11-12H2,1-2H3,(H,28,32)(H,26,27,29)
InChIKeyIPBLCOKXDQHSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PF-06952229 (CAS 1801333-55-0) Procurement Guide: Potent and Selective TGFβR1/ALK5 Inhibitor for Cancer Research


PF-06952229 (also known as MDV6058) is a potent, orally bioavailable small-molecule inhibitor of transforming growth factor-beta receptor type 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5) [1]. The compound exhibits an IC50 of 24 nM against TGFβR1 in biochemical assays and demonstrates selective inhibition of the canonical SMAD2/3 signaling pathway [2]. PF-06952229 was developed through rational drug design and structure–activity relationship optimization from a metabolically unstable precursor molecule, resulting in a compound with favorable pharmacokinetic properties across multiple species [3]. The compound has completed IND-enabling nonclinical studies and progressed to Phase I clinical evaluation in patients with advanced solid tumors (NCT03685591) [4].

Why Generic TGFβR1 Inhibitors Cannot Substitute for PF-06952229: Cardiac Safety and Selectivity Considerations


The development of TGFβR1 inhibitors as therapeutic agents has been severely constrained by cardiac valvulopathy and arteriopathy toxicity findings in nonclinical toxicology studies, which have prevented most compounds in this class from advancing to clinical evaluation [1]. For example, galunisertib (LY2157299), the first TGFβRI/RII dual inhibitor tested in cancer patients, demonstrated adverse cardiovascular findings as well as severe physeal (femur and sternum) toxicity in repeat-dose studies in F344 rats and beagle dogs [2]. PF-06952229 was specifically optimized through rational drug design to achieve a relatively clean off-target selectivity profile while maintaining potent target engagement, enabling progression to clinical evaluation with a nonclinical toxicology package that demonstrated no cardiac-related adverse findings under an optimized intermittent dosing schedule [3]. These differentiated safety and selectivity characteristics preclude simple substitution with alternative in-class compounds.

PF-06952229 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Kinase Selectivity: PF-06952229 Demonstrates >400-Fold Selectivity for ALK5 Over ALK2

In a CEREP panel screening of 384 kinases, PF-06952229 demonstrated high selectivity for TGFβR1 (ALK5) with minimal off-target activity. At a concentration of 10 µM, PF-06952229 showed only 24% inhibition of ALK2 compared to potent inhibition of ALK5, translating to >10,000 nM IC50 against ALK2 versus 24 nM against ALK5—a >416-fold selectivity window [1]. In contrast, galunisertib (LY2157299) is a dual TGFβRI/II inhibitor with IC50 values of 86 nM and 2 nM against TβRI and TβRII respectively, demonstrating broader kinase engagement that may contribute to its observed cardiac toxicity profile [2].

Kinase selectivity Off-target profiling TGFβ signaling

Cardiac Safety Differentiation: PF-06952229 Shows No Cardiac-Related Adverse Findings in Pivotal Toxicology Studies

In pivotal repeat-dose toxicity studies conducted in rats and cynomolgus monkeys, PF-06952229 administered on an intermittent dosing schedule (5-day on/5-day off per cycle; 5 cycles, 28 doses total) demonstrated no cardiac-related adverse findings [1]. This contrasts with multiple other TGFβR1 inhibitors in the class, including galunisertib (LY2157299), which showed adverse cardiovascular findings in repeat-dose toxicity studies in F344 rats and beagle dogs [2]. The cardiac valvulopathy and arteriopathy observed with earlier TGFβR inhibitors have been a class-wide liability preventing clinical advancement; PF-06952229's clean cardiac safety profile represents a critical differentiation that enabled its progression to Phase I clinical evaluation [3].

Cardiac safety Toxicology TGFβR1 inhibitors

In Vivo Antitumor Efficacy: PF-06952229 Achieves 62.1% Tumor Growth Inhibition in Syngeneic MC38 Colon Carcinoma Model

Using an optimized intermittent dosing schedule (7 days on/7 days off per cycle; 5 cycles over 63 days), PF-06952229 at 25 mg/kg orally BID achieved a 62.1% tumor growth inhibition (TGI) compared to vehicle control in the syngeneic MC38 colon carcinoma mouse model (p < 0.0001) [1]. The 12.5 mg/kg BID dose achieved a 31.3% TGI (p < 0.01) [2]. Target engagement was confirmed through pharmacodynamic analysis showing significant inhibition of pSMAD2 in tumor tissue [3]. In comparison, galunisertib (LY2157299) at 75 mg/kg BID achieved 70% TGI in the same model under a 14-day continuous dosing regimen [4].

In vivo efficacy Syngeneic mouse model Tumor growth inhibition

Target Engagement and Pharmacodynamic Biomarker: PF-06952229 Achieves ≥60% pSMAD2 Inhibition Across Species

PF-06952229 inhibited the clinically translatable phospho-SMAD2 (pSMAD2) biomarker by ≥60% in human and cynomolgus monkey peripheral blood mononuclear cells (PBMCs), as well as in mouse and rat splenocytes, confirming robust and consistent target engagement across species [1]. In TGFβ1-stimulated MDA-MB-231 breast cancer cells, PF-06952229 inhibited pSMAD2 with an IC50 of 46.09 ± 2.05 nM (total) and 17.28 ± 0.77 nM (unbound) [2]. In human PBMCs, the IC50 for pSMAD2 inhibition was 151.4 ± 20.62 nM (total) and 56.78 ± 7.73 nM (unbound) [3].

Pharmacodynamic biomarker pSMAD2 inhibition Target engagement

Clinical Validation: PF-06952229 Demonstrates Confirmed Partial Response with 31-Month Duration

In the Phase I dose-escalation study (NCT03685591) enrolling 49 patients with advanced/metastatic solid tumors, one patient with prostate cancer receiving PF-06952229 375 mg monotherapy achieved a confirmed partial response with a remarkable 31-month duration of response [1]. An additional 8 patients (6 in monotherapy, 2 in combination with enzalutamide) achieved stable disease [2]. Plasma PF-06952229 exposures were dose proportional between 80 and 375 mg [3]. The most frequent grade 3 treatment-related adverse events were alanine aminotransferase increased and anemia (9.5% each); no grade 4-5 treatment-related AEs were observed [4].

Phase I clinical trial Durable response Solid tumors

PF-06952229 Procurement Application Scenarios: Preclinical and Clinical Research Use Cases


TGFβ-Driven Cancer Models Requiring Selective ALK5 Inhibition Without Cardiac Liability

PF-06952229 is optimally suited for in vivo oncology studies where selective TGFβR1 inhibition is required but cardiac toxicity is a prohibitive concern. The compound's demonstrated absence of cardiac-related adverse findings in pivotal nonclinical toxicology studies [1] makes it preferable to alternative TGFβR1 inhibitors such as galunisertib, which have shown cardiovascular toxicity in repeat-dose studies [2]. This is particularly relevant for long-term efficacy studies in syngeneic or xenograft tumor models where extended dosing duration is required.

Combination Therapy Studies Targeting Epithelial-Mesenchymal Transition (EMT) and Androgen Receptor Signaling

PF-06952229 is specifically validated for combination studies with androgen receptor inhibitors such as enzalutamide in metastatic castration-resistant prostate cancer (mCRPC) models. Preclinical data demonstrate that PF-06952229 blocks enzalutamide-induced pSMAD2 activation and EMT marker expression (vimentin, SNAI2) while enhancing androgen receptor target gene suppression [1]. The Phase I clinical study included a dedicated combination cohort (Part 1B) evaluating PF-06952229 with enzalutamide in mCRPC patients [2], providing translational relevance for procurement in prostate cancer research programs.

Metastasis-Focused Research Leveraging pSMAD2 Pharmacodynamic Monitoring

PF-06952229 demonstrates significant inhibition of metastatic burden independent of primary tumor effects, as shown in the 4T1 spontaneous metastatic syngeneic mouse model where PF-06952229 at 30 mg/kg BID significantly reduced lung metastatic lesion volume (p = 0.0005) without significantly inhibiting primary tumor growth [1]. Combined with robust ≥60% pSMAD2 inhibition across multiple species [2], PF-06952229 is particularly valuable for metastasis-focused studies requiring reliable pharmacodynamic biomarker monitoring to confirm target engagement.

Immuno-Oncology Studies Evaluating TGFβ-Mediated Immune Suppression Reversal

PF-06952229 reverses TGFβ-mediated suppression of interleukin-2 (IL-2) production in human T cells with an EC50 of 30.90 ± 11.96 nM (total) and 11.59 ± 4.49 nM (unbound) [1]. This immunomodulatory activity, combined with the compound's high kinase selectivity (>416-fold for ALK5 over ALK2) [2], supports procurement for immuno-oncology research applications where selective TGFβ pathway inhibition is required to study tumor immune microenvironment modulation without confounding off-target immune effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06952229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.